Cas no 2247105-46-8 (3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid)

3-(4-フルオロ-3-メトキシフェニル)アゼチジン;2,2,2-トリフルオロ酢酸は、有機合成や医薬品開発において重要な中間体として利用される化合物です。4-フルオロ-3-メトキシフェニル基とアゼチジン環を有する構造は、高い生物学的活性を示す可能性があり、創薬研究において有用です。2,2,2-トリフルオロ酢酸は強酸性の特性を持ち、反応溶媒や触媒として機能します。この組み合わせは、精密な分子設計や官能基変換に適しており、特にフッ素導入反応や複素環合成において優れた反応性を発揮します。高純度で安定した品質が特徴で、研究用途に適しています。

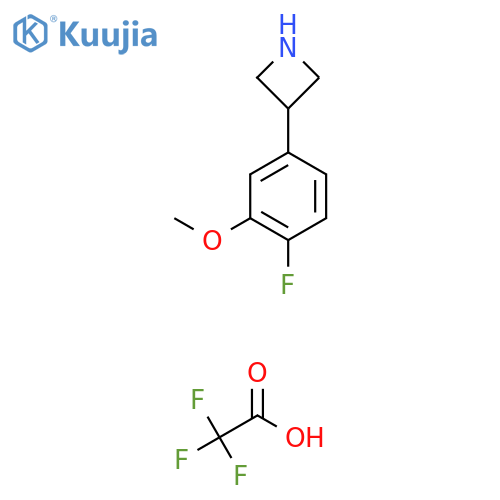

2247105-46-8 structure

商品名:3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid

3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid 化学的及び物理的性質

名前と識別子

-

- EN300-6490334

- 2247105-46-8

- 3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid

- 3-(4-fluoro-3-methoxyphenyl)azetidine; trifluoroacetic acid

-

- インチ: 1S/C10H12FNO.C2HF3O2/c1-13-10-4-7(2-3-9(10)11)8-5-12-6-8;3-2(4,5)1(6)7/h2-4,8,12H,5-6H2,1H3;(H,6,7)

- InChIKey: MJPGCCGOQZOHTC-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1OC)C1CNC1.FC(C(=O)O)(F)F

計算された属性

- せいみつぶんしりょう: 295.08315592g/mol

- どういたいしつりょう: 295.08315592g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 256

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6490334-2.5g |

3-(4-fluoro-3-methoxyphenyl)azetidine, trifluoroacetic acid |

2247105-46-8 | 95.0% | 2.5g |

$2548.0 | 2025-03-15 | |

| Enamine | EN300-6490334-10.0g |

3-(4-fluoro-3-methoxyphenyl)azetidine, trifluoroacetic acid |

2247105-46-8 | 95.0% | 10.0g |

$5590.0 | 2025-03-15 | |

| Enamine | EN300-6490334-0.25g |

3-(4-fluoro-3-methoxyphenyl)azetidine, trifluoroacetic acid |

2247105-46-8 | 95.0% | 0.25g |

$644.0 | 2025-03-15 | |

| Aaron | AR028JFC-50mg |

3-(4-fluoro-3-methoxyphenyl)azetidine,trifluoroaceticacid |

2247105-46-8 | 95% | 50mg |

$439.00 | 2023-12-15 | |

| 1PlusChem | 1P028J70-250mg |

3-(4-fluoro-3-methoxyphenyl)azetidine,trifluoroaceticacid |

2247105-46-8 | 95% | 250mg |

$858.00 | 2024-05-25 | |

| 1PlusChem | 1P028J70-1g |

3-(4-fluoro-3-methoxyphenyl)azetidine,trifluoroaceticacid |

2247105-46-8 | 95% | 1g |

$1668.00 | 2024-05-25 | |

| 1PlusChem | 1P028J70-5g |

3-(4-fluoro-3-methoxyphenyl)azetidine,trifluoroaceticacid |

2247105-46-8 | 95% | 5g |

$4722.00 | 2024-05-25 | |

| Aaron | AR028JFC-500mg |

3-(4-fluoro-3-methoxyphenyl)azetidine,trifluoroaceticacid |

2247105-46-8 | 95% | 500mg |

$1420.00 | 2023-12-15 | |

| 1PlusChem | 1P028J70-100mg |

3-(4-fluoro-3-methoxyphenyl)azetidine,trifluoroaceticacid |

2247105-46-8 | 95% | 100mg |

$620.00 | 2024-05-25 | |

| Aaron | AR028JFC-1g |

3-(4-fluoro-3-methoxyphenyl)azetidine,trifluoroaceticacid |

2247105-46-8 | 95% | 1g |

$1812.00 | 2023-12-15 |

3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

2247105-46-8 (3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid) 関連製品

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬